L-Alanine-2-D1-N-T-boc L-Alanine-2-D1-N-T-boc
Brand Name: Vulcanchem
CAS No.:
VCID: VC16514977
InChI: InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5D
SMILES:
Molecular Formula: C8H15NO4
Molecular Weight: 190.22 g/mol

L-Alanine-2-D1-N-T-boc

CAS No.:

Cat. No.: VC16514977

Molecular Formula: C8H15NO4

Molecular Weight: 190.22 g/mol

* For research use only. Not for human or veterinary use.

L-Alanine-2-D1-N-T-boc -

Specification

Molecular Formula C8H15NO4
Molecular Weight 190.22 g/mol
IUPAC Name (2S)-2-deuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5D
Standard InChI Key QVHJQCGUWFKTSE-VXNMYXNSSA-N
Isomeric SMILES [2H][C@](C)(C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical and Structural Properties

Molecular Characterization

L-Alanine-2-D1-N-T-BOC is a chiral molecule with a deuterium atom selectively introduced at the β-carbon of alanine. The Boc group ((CH3)3COCONH\text{(CH}_3\text{)}_3\text{COCONH}) protects the α-amino group, rendering the compound inert under acidic conditions. Key properties include:

  • Molecular formula: C8H14DNO4\text{C}_8\text{H}_{14}\text{DNO}_4

  • Molecular weight: 190.22 g/mol

  • CAS Registry Number: 88181-11-7

  • Storage: Typically stored at 2–8°C under inert gas .

The deuterium substitution at the 2nd position introduces isotopic labeling, which is pivotal in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for tracking metabolic pathways .

Synthesis and Manufacturing

Synthetic Route

The synthesis of L-Alanine-2-D1-N-T-BOC proceeds via a two-step protocol:

  • Deuteration of L-alanine: L-Alanine-2-D1 (CAS 21386-65-2) is synthesized through stereoselective hydrogenation using catalysts such as (3S,6S)-[3-2H^2\text{H},6-2H^2\text{H}]-1,4-bis((S)-1-(4-methoxyphenyl)ethyl)-3,6-dimethylpiperazine-2,5-dione in the presence of hydrogen iodide .

  • Boc Protection: The deuterated alanine reacts with di-tert-butyl dicarbonate under basic conditions (e.g., aqueous sodium hydroxide), forming the N-Boc-protected derivative .

ManufacturerProduct NumberPurityPackagingPrice
American Custom ChemicalsBAR000314595.00%5 mg$502.66
Medical Isotopes, Inc.D1107Not specified0.25 g$925

These prices reflect the compound’s specialized nature and the costs associated with deuterium labeling .

Applications in Research and Therapeutics

Isotopic Labeling in Metabolic Studies

The deuterium atom in L-Alanine-2-D1-N-T-BOC enables precise tracking of alanine metabolism in vivo. For instance, studies on glutamine synthesis in traumatic brain injury (TBI) patients utilized deuterated alanine derivatives to monitor ammonia detoxification and urea cycle activity . Continuous infusion of L-alanine-L-glutamine in TBI models increased cerebral glutamine levels without elevating glutamate, suggesting neuroprotective potential .

Role in Peptide Synthesis

The Boc group enhances stability during solid-phase peptide synthesis (SPPS). By protecting the amino terminus, L-Alanine-2-D1-N-T-BOC facilitates the incorporation of deuterated alanine into peptides, enabling structural studies via NMR or neutron diffraction .

Therapeutic Formulations

Carnosine (β-alanyl-L-histidine), a dipeptide with antioxidant and anti-inflammatory properties, benefits from deuterated precursors like L-Alanine-2-D1-N-T-BOC. Nanoformulations incorporating deuterated carnosine show improved bioavailability and targeted delivery in neurodegenerative diseases .

Emerging Applications in Microbiology

Bacterial Cell Wall Modification

In Staphylococcus aureus, D-alanylation of lipoteichoic acids (LTAs) requires the DltX protein, which transfers D-alanine from DltC to LTAs. Deuterated alanine derivatives could elucidate the mechanism of D-alanine transfer, aiding in antibiotic development .

Enzyme Inhibition Studies

The invariant tyrosine residue in DltX’s C-terminal motif (Tyr-3) is critical for LTA d-alanylation. Substituting Tyr-3 with phenylalanine abolishes activity, highlighting potential targets for inhibitors .

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